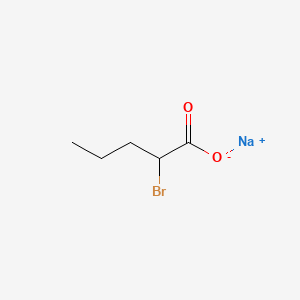

Sodium 2-bromopentanoate

Description

Contextualization within Halogenated Carboxylic Acids and Salts

Halogenated carboxylic acids and their salts are a class of organic compounds characterized by a carboxylic acid functional group and at least one halogen atom attached to the hydrocarbon chain. The presence of the halogen atom significantly influences the chemical reactivity of the molecule. Sodium 2-bromopentanoate, with its bromine atom at the alpha-position (the carbon atom adjacent to the carboxyl group), is a prime example of this class. britannica.comscienceready.com.au

The structure of this compound consists of a five-carbon pentanoate backbone with a bromine atom at the second carbon and a sodium ion neutralizing the carboxylate group. vulcanchem.com This arrangement of a reactive bromine atom and a carboxylate group imparts distinct chemical properties that are leveraged in various synthetic applications. ontosight.ai The electronegativity of the bromine atom increases the compound's polarity.

Below is a table comparing the basic properties of this compound with related compounds:

| Property | This compound | Sodium 2-bromopropionate | Sodium 5-bromopentanoate |

| CAS Number | 93854-66-1 vulcanchem.comchemsrc.comletopharm.com | 56985-74-1 nih.gov | 87400-05-9 chemspider.com |

| Molecular Formula | C5H8BrNaO2 vulcanchem.comletopharm.com | C3H4BrNaO2 nih.gov | C5H8BrNaO2 chemspider.com |

| Molecular Weight | 203.01 g/mol vulcanchem.com | 174.96 g/mol nih.gov | 203.011 g/mol chemspider.com |

| IUPAC Name | sodium;2-bromopentanoate vulcanchem.com | sodium;2-bromopropanoate nih.gov | Sodium 5-bromopentanoate chemspider.com |

Structure

3D Structure of Parent

Properties

CAS No. |

93854-66-1 |

|---|---|

Molecular Formula |

C5H8BrNaO2 |

Molecular Weight |

203.01 g/mol |

IUPAC Name |

sodium;2-bromopentanoate |

InChI |

InChI=1S/C5H9BrO2.Na/c1-2-3-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |

InChI Key |

WGTCOMZSESVZQR-UHFFFAOYSA-M |

Canonical SMILES |

CCCC(C(=O)[O-])Br.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Sodium 2 Bromopentanoate and Its Precursors/derivatives

Direct Synthesis Approaches to 2-Bromopentanoic Acid and its Salts

The direct synthesis of 2-bromopentanoic acid is most prominently achieved through the Hell-Volhard-Zelinsky reaction, a classic and reliable method for the α-halogenation of carboxylic acids.

Bromination Procedures and Reagent Optimization

The Hell-Volhard-Zelinsky (HVZ) reaction is the standard method for the α-bromination of carboxylic acids like pentanoic acid. chemistrysteps.comjove.comjove.com This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. jove.comorganic-chemistry.org

The mechanism proceeds in several stages. Initially, the carboxylic acid reacts with PBr₃ to form an acyl bromide. organic-chemistry.orgpressbooks.pubmasterorganicchemistry.com This intermediate is crucial because, unlike the carboxylic acid itself, it can readily tautomerize to form an enol. libretexts.orgwikipedia.org The enol then reacts with bromine in an α-substitution reaction to yield an α-bromo acyl bromide. pressbooks.publibretexts.org Finally, hydrolysis of this intermediate with water yields the desired 2-bromopentanoic acid. libretexts.orgyoutube.com

Key Reagents and Their Roles in the HVZ Reaction

| Reagent | Formula | Role |

|---|---|---|

| Pentanoic Acid | C₅H₁₀O₂ | Starting Material |

| Bromine | Br₂ | Brominating Agent |

| Phosphorus Tribromide | PBr₃ | Catalyst; converts the carboxylic acid to a more reactive acyl bromide |

Reagent optimization is key to achieving high yields. A molar equivalent of bromine is required, and while only a catalytic amount of PBr₃ is necessary, a full molar equivalent is often used to overcome slow reaction kinetics. wikipedia.org

Salt Formation and Purity Control

Once 2-bromopentanoic acid has been synthesized and purified, it can be converted to its sodium salt, sodium 2-bromopentanoate, through a straightforward acid-base neutralization reaction. This is typically achieved by reacting the acid with a stoichiometric amount of a sodium-containing base.

Common bases used for this transformation include:

Sodium Hydroxide (B78521) (NaOH)

Sodium Bicarbonate (NaHCO₃)

Sodium Carbonate (Na₂CO₃)

The reaction is typically performed in a suitable solvent, such as water or ethanol (B145695), in which the acid is soluble. The addition of the base neutralizes the carboxylic acid, forming the sodium salt and a byproduct (water and/or carbon dioxide).

Reaction: C₄H₈BrCOOH + NaOH → C₄H₈BrCOONa + H₂O

Purity control is essential for isolating the final product. The crude this compound is often purified by recrystallization from an appropriate solvent system. The purity of the final product is then confirmed using analytical techniques such as:

Melting Point Analysis: To check for sharpness and compare with literature values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Infrared (IR) Spectroscopy: To verify the presence of the carboxylate functional group and the absence of the carboxylic acid hydroxyl group.

Synthesis of Esters and Related Intermediates (e.g., Ethyl 2-Bromopentanoate, Methyl 2-Bromopentanoate)

Esters of 2-bromopentanoic acid, such as the ethyl and methyl esters, are valuable intermediates in organic synthesis. nih.govnih.gov

Esterification Techniques

There are two primary methods for synthesizing esters of 2-bromopentanoic acid.

Modified Hell-Volhard-Zelinsky Reaction: The HVZ reaction can be adapted to directly produce the ester. Instead of quenching the reaction with water, an alcohol (such as ethanol or methanol) is added. pressbooks.pubwikipedia.org The alcohol reacts with the α-bromo acyl bromide intermediate to form the corresponding ester. This method is efficient as it combines the bromination and esterification steps.

Fischer Esterification: The isolated 2-bromopentanoic acid can be esterified using the classic Fischer esterification method. This involves refluxing the carboxylic acid with an excess of the desired alcohol (e.g., ethanol or methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

Precursors for Advanced Organic Molecules

2-Bromopentanoic acid and its esters are highly useful synthetic building blocks. The bromine atom at the α-position is a good leaving group and is highly reactive in nucleophilic substitution (SN2) reactions. libretexts.org This reactivity allows for the introduction of various functional groups at the alpha-position.

A significant application is in the synthesis of α-amino acids. For example, by reacting ethyl 2-bromopentanoate with an excess of ammonia (B1221849), a nucleophilic substitution occurs where the bromide is replaced by an amino group. Subsequent hydrolysis of the ester yields 2-aminopentanoic acid, also known as norvaline, a non-proteinogenic amino acid. libretexts.orgwikipedia.org

Synthetic Pathway to Norvaline

| Step | Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Ethyl 2-bromopentanoate | Excess Ammonia (NH₃) | Ethyl 2-aminopentanoate | SN2 Nucleophilic Substitution |

This versatility makes 2-bromopentanoates key starting materials for a range of more complex target molecules in the pharmaceutical and agrochemical industries.

Green Chemistry and Sustainable Synthetic Routes

The traditional Hell-Volhard-Zelinsky reaction, while effective, utilizes hazardous reagents like elemental bromine and phosphorus trihalide, which raises environmental and safety concerns. Consequently, research has focused on developing greener and more sustainable alternatives.

One approach involves replacing the Br₂/PBr₃ system with N-Bromosuccinimide (NBS). NBS is a solid, easier-to-handle brominating agent that can be used for α-bromination under milder conditions. cambridgescholars.com

Solvent-Free or Aqueous Media Syntheses

Traditional methods for the α-bromination of carboxylic acids, such as the Hell-Volhard-Zelinsky (HVZ) reaction, often utilize halogenated solvents and harsh reagents like phosphorus tribromide (PBr₃) chemistrysteps.comlibretexts.orglibretexts.org. However, contemporary research efforts are increasingly directed towards greener synthetic routes that minimize or eliminate the use of hazardous organic solvents.

Aqueous Media Approaches:

While the direct α-bromination of carboxylic acids in purely aqueous media is challenging due to the low reactivity of the carboxylic acid enol, some methods have been developed for related compounds that suggest potential pathways. For instance, the synthesis of α-bromo ketones, which are structurally related to α-bromo carboxylic acids, has been achieved in aqueous or biphasic systems. These methods often rely on the use of phase-transfer catalysts to facilitate the reaction between the water-insoluble organic substrate and the aqueous-soluble reagents.

One notable example in a related synthesis is the preparation of (2R)-2-bromopropionic acid from D-alanine in an aqueous solution of hydrobromic acid sciencemadness.org. This reaction, while specific to an amino acid precursor, demonstrates the feasibility of conducting bromination in an aqueous environment. The reaction proceeds via diazotization of the amino group, followed by nucleophilic substitution with bromide.

Solvent-Free Methodologies:

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry. These methods can lead to higher reaction rates, easier product isolation, and a reduction in chemical waste. The use of N-bromosuccinimide (NBS) as a brominating agent is common in these approaches, often activated by a radical initiator or acid catalysis wikipedia.orgmissouri.edu. While specific examples for the solvent-free bromination of pentanoic acid are not extensively documented, the principles have been applied to other carbonyl compounds.

For the synthesis of 2-bromopentanoic acid, a plausible solvent-free approach would involve the direct reaction of pentanoic acid with a brominating agent like NBS, potentially with catalytic amounts of a solid-supported acid or under mechanochemical conditions (ball milling).

The subsequent conversion of 2-bromopentanoic acid to this compound is a straightforward acid-base neutralization. This step can be readily performed in an aqueous medium or with a methanolic solution of a sodium base, followed by evaporation of the solvent. A patent for the preparation of similar compounds describes the formation of sodium 2-bromopropionate by reacting 2-bromopropionic acid with sodium methoxide (B1231860) in anhydrous methanol, followed by evaporation to yield the salt google.com. A similar procedure could be adapted for this compound.

| Methodology | Typical Reagents | Solvent/Conditions | Advantages | Challenges for Pentanoic Acid |

|---|---|---|---|---|

| Aqueous Synthesis (from amino acid precursor) | NaNO₂, HBr, H₂O | Aqueous | Environmentally friendly solvent. | Requires an amino acid starting material. |

| Solvent-Free (NBS) | N-Bromosuccinimide (NBS), Acid catalyst | Solvent-free, neat | Reduced waste, potentially faster reactions. | Limited specific examples for aliphatic acids. |

| Neutralization | 2-Bromopentanoic acid, Sodium base (e.g., NaOCH₃) | Methanol or Water | High yield, simple procedure. | Requires prior synthesis of the bromo-acid. |

Catalyst Development for Enhanced Efficiency

The efficiency of the α-bromination of pentanoic acid is critically dependent on the catalytic system employed. Research in this area focuses on developing catalysts that can operate under milder conditions, offer higher selectivity for the α-position, and can be easily recovered and reused.

Traditional Catalysis in the Hell-Volhard-Zelinsky (HVZ) Reaction:

The classical HVZ reaction utilizes a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus with bromine chemistrysteps.comlibretexts.orglibretexts.org. The catalyst's role is to convert the carboxylic acid into an acid bromide, which more readily enolizes and subsequently reacts with bromine at the α-carbon chemistrysteps.comlibretexts.org. While effective, this method often requires high temperatures and can produce corrosive byproducts.

Modern Catalytic Systems:

More recent developments have explored the use of alternative catalysts to improve the efficiency and environmental profile of α-bromination.

Brønsted and Lewis Acidic Ionic Liquids: These have been investigated as dual solvent-catalysts for various organic reactions nih.govdicp.ac.cnmdpi.com. Their low volatility and potential for recyclability make them attractive alternatives to traditional catalysts and solvents. A Brønsted acidic ionic liquid could potentially catalyze the enolization of pentanoic acid, facilitating its reaction with a brominating agent.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a range of organic transformations, including halogenations rsc.orgmdpi.com. Iron photocatalysis has been successfully employed for the decarboxylative bromination of aryl carboxylic acids, and similar principles could potentially be adapted for the α-bromination of aliphatic acids acs.org. These methods often proceed at room temperature and can utilize readily available and less toxic reagents. For instance, photocatalytic methods have been developed for the bromination of phenols and alkenes where bromine is generated in situ nih.gov.

Continuous Flow Chemistry: The use of continuous flow reactors offers several advantages for chemical synthesis, including improved safety, better reaction control, and ease of scalability acs.orgacs.orgnih.gov. A flow process for the α-bromination of aldehydes has been reported, demonstrating enhanced efficiency and selectivity compared to batch methods acs.org. A similar setup for the bromination of pentanoic acid could allow for precise control of reaction parameters, potentially leading to higher yields and purity of 2-bromopentanoic acid.

| Catalyst Type | Example Catalyst/System | Potential Advantages | State of Development for Pentanoic Acid |

|---|---|---|---|

| Acidic Ionic Liquids | Brønsted acidic ionic liquids | Dual solvent-catalyst, recyclable, mild conditions. | Exploratory, not yet specifically reported for pentanoic acid. |

| Photocatalysts | Iron-based photocatalysts, Ruthenium complexes | Ambient temperature, use of visible light, high selectivity. | Primarily developed for other substrates; adaptation required. |

| Flow Chemistry Systems | Continuous flow reactors | Enhanced safety, scalability, precise reaction control. | Demonstrated for aldehydes; feasible for carboxylic acids. |

Reaction Mechanisms and Pathways Involving 2 Bromopentanoate Systems

Nucleophilic Substitution Reactions

The bromine atom on the α-carbon is a good leaving group, making 2-bromopentanoate an excellent substrate for nucleophilic substitution reactions, typically following an SN2 mechanism. These reactions are fundamental to the synthetic utility of this compound.

When a nucleophilic functional group is present within the same molecule as the 2-bromopentanoate moiety, intramolecular nucleophilic substitution can occur, leading to the formation of various heterocyclic structures.

Lactone Formation: If a hydroxyl group is suitably positioned within the molecule, it can act as an internal nucleophile, attacking the α-carbon and displacing the bromide ion to form a cyclic ester, known as a lactone. For example, a 4-hydroxy-2-bromopentanoate derivative would be expected to cyclize to form a five-membered γ-lactone. This type of reaction, known as halolactonization when proceeding from an unsaturated acid, is a powerful method for constructing lactone rings. The stability and favorability of ring formation are highest for five, six, and seven-membered rings due to minimal ring strain nih.gov.

Proline Derivatives: The synthesis of substituted proline rings, which are important structural motifs in peptides and pharmaceuticals, can be achieved through intramolecular cyclization. A common strategy involves the cyclization of a linear precursor containing both an amine and a suitable leaving group nih.govorganic-chemistry.orgsigmaaldrich.com. A plausible pathway starting from a 2-bromopentanoate system would involve the initial reaction with an amine that contains a tethered alkene. The resulting secondary amine could then undergo an intramolecular cyclization, such as a 5-endo iodocyclisation, to form the proline ring organic-chemistry.org. Alternatively, intramolecular C–C bond formation through anionic processes can also lead to proline derivatives nih.gov.

Morpholinones: Morpholinones are heterocyclic compounds containing both an amide and an ether linkage in a six-membered ring. Their synthesis can be accomplished via intramolecular cyclization. A general approach involves the reaction of an α-bromo N-substituted acetamide (B32628) with a suitably positioned alcohol. In the context of 2-bromopentanoate, this would involve converting the carboxylic acid to an amide with an amino alcohol (e.g., 2-aminoethanol). The hydroxyl group of the amino alcohol moiety can then act as an intramolecular nucleophile, displacing the bromide to form the morpholinone ring. Catalytic enantioselective methods have been developed for the synthesis of C3-substituted morpholinones from starting materials like aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols semanticscholar.org.

When treated with external nucleophiles, 2-bromopentanoate undergoes intermolecular substitution, allowing for the introduction of a wide range of functional groups at the α-position. α-Bromo carboxylic acids are highly useful synthetic intermediates because the halogen is very reactive in SN2 reactions libretexts.org.

Amines: Ammonia (B1221849) and primary or secondary amines are effective nucleophiles that can displace the bromide from 2-bromopentanoate. The reaction with ammonia is a common route for the synthesis of α-amino acids, producing α-aminopentanoic acid (norvaline) after protonation changes libretexts.orgchemguide.co.uk. The initial reaction forms a primary amine, which is itself a nucleophile. This can lead to subsequent reactions with additional molecules of 2-bromopentanoate, resulting in the formation of secondary and tertiary amines, a phenomenon known as multiple substitution chemguide.co.uk. To favor the formation of the primary amine, a large excess of ammonia is typically used chemguide.co.uk. The reactivity of amines as nucleophiles can be reversibly reduced by reaction with carbon dioxide to form alkyl-ammonium carbamates, which can be a strategy for controlling side reactions nih.gov.

Thiols: Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles. They readily react with α-bromo esters like 2-bromopentanoate to form α-thioether derivatives. This SN2 reaction proceeds with the sulfur atom attacking the electrophilic α-carbon, displacing the bromide ion to create a new carbon-sulfur bond.

Reduction Reactions and Product Formation

The reduction of 2-bromopentanoate can proceed via two main pathways: reduction of the carbon-bromine bond or reduction of the carboxylate group. The outcome depends on the choice of reducing agent and reaction conditions.

Reductive Dehalogenation: A common reaction is the replacement of the bromine atom with a hydrogen atom. This can be achieved using various reducing agents, including those used in radical chemistry like tributyltin hydride (nBu3SnH) mdpi.com. This process, known as dehalogenation, converts 2-bromopentanoate into sodium pentanoate. Photoreductants such as Hantzsch esters have also been used for the selective debromination of α-bromo ketones researchgate.net.

Carboxylate Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing the carboxylate group to a primary alcohol. If the bromine atom is not removed during this process, the product would be 2-bromopentan-1-ol. However, depending on the specific conditions and the reactivity of the C-Br bond with the reducing agent, simultaneous dehalogenation might also occur, potentially yielding pentan-1-ol.

Oxidation Reactions and Derivative Generation

The carboxylate group in sodium 2-bromopentanoate is at a high oxidation state and is generally resistant to further oxidation under typical conditions. The primary focus of oxidation in related systems is often on precursor molecules.

Oxidation of Precursors: 2-Bromopentanoic acid is the direct product of the oxidation of 2-bromopentanal (B14693537) brainly.comchegg.com. In this reaction, the aldehyde group (-CHO) is converted into a carboxylic acid group (-COOH) while the rest of the molecule, including the carbon-bromine bond, remains intact brainly.com. This is a standard transformation in organic chemistry, where aldehydes are oxidized to their corresponding carboxylic acids brainly.com.

Oxidation of the Alkyl Chain: Under very harsh oxidative conditions, cleavage of the carbon-carbon bonds in the pentyl chain could occur, but this is generally not a synthetically useful or selective reaction. Photolysis of related α-bromo ketones has been shown to induce a 1,2-bromine shift, which proceeds through a radical mechanism involving C-Br bond homolysis and subsequent formation of an α,β-unsaturated ketone intermediate researchgate.net.

Radical Chemistry and Cyclization Studies

The carbon-bromine bond in 2-bromopentanoate can undergo homolytic cleavage to generate an α-carboxy radical. This radical intermediate can participate in various reactions, most notably intramolecular cyclizations, which are powerful tools for forming cyclic compounds wikipedia.org. These reactions typically proceed through initiation, propagation, and termination steps.

Radical Generation and Cyclization: Radicals are commonly generated from α-bromo esters using reagents like tributyltin hydride (nBu3SnH) with a radical initiator such as azobisisobutyronitrile (AIBN), or through oxidative single-electron transfer from a metal salt like manganese(III) acetate (B1210297) mdpi.comwikipedia.orgnih.govrsc.org. Once the α-acyl radical is formed on a suitable substrate (e.g., an O-allyl-α-bromoester), it can attack an intramolecular double or triple bond. This cyclization is often highly regioselective, with 5-exo cyclizations being kinetically favored over 6-endo pathways according to Baldwin's rules.

Manganese(III) Acetate-Mediated Cyclizations: Manganese(III) acetate is a widely used reagent for oxidative free-radical cyclizations nih.govbrandeis.edu. It reacts with an enolizable compound to form a manganese(III)-enolate complex, which then generates a carbon-centered radical through the reduction of Mn(III) to Mn(II) nih.govnih.gov. This radical can then undergo intramolecular addition to an unsaturated system. This method has been successfully applied to synthesize a wide variety of cyclic structures, including lactones and other polycyclic natural products nih.govrsc.org. The efficiency of these cyclizations can be influenced by reaction conditions, such as the presence of co-oxidants like copper(II) acetate nih.gov.

Table 1: Examples of Radical Cyclization Reactions on α-Bromo Systems

| Starting Material Type | Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| α-Bromo aluminum acetal (B89532) (from O-allyl-α-bromoester) | nBu3SnH, Et3B/O2 | γ-Lactol | High | mdpi.comresearchgate.netkisti.re.kr |

| α-Chloromalonate derivative | Mn(OAc)3 | Bicyclic lactone (Avenaciolide precursor) | 62% | nih.gov |

| α-Substituted N-[2-(phenylethynyl)phenyl]acetamide | Mn(OAc)3 | 3,4-disubstituted quinolin-2(1H)-one | Good | researchgate.net |

| O-Allyl-α-bromoester | DIBAL-H, then nBu3SnH, Et3B | γ-Lactol | High | mdpi.com |

Influence of Counterions and Solvent Environment on Reaction Kinetics and Selectivity

The rate and selectivity of reactions involving 2-bromopentanoate, particularly nucleophilic substitutions, are significantly influenced by the reaction medium.

Influence of Counterions: In SN2 reactions where the nucleophile is an anion (like an acetate attacking an alkyl bromide), the associated cation (the counterion) can play a crucial role rsc.orgunirioja.es. The nature of the metal counterion (e.g., Li+, Na+, K+) affects the nucleophilicity of the anion. According to the Hard and Soft Acids and Bases (HSAB) principle, a hard acid (like Li+) interacts strongly with a hard base (like an oxygen-based anion), potentially reducing the anion's availability and reactivity. Conversely, a softer cation might lead to a more "naked" and reactive nucleophile. Therefore, the choice of counterion can modulate the efficiency of the substitution reaction rsc.orgunirioja.es.

Influence of Solvent Environment: The solvent has a profound effect on reaction kinetics by stabilizing or destabilizing reactants, transition states, and products chemrxiv.org.

For Nucleophilic Substitution: In SN2 reactions, polar aprotic solvents (e.g., acetone, DMF) are generally preferred. They can solvate the cation but leave the anion relatively unsolvated and highly nucleophilic. Polar protic solvents (e.g., water, ethanol) can solvate both the cation and the anion, with hydrogen bonding to the anion significantly reducing its nucleophilicity and slowing the reaction rate vedantu.com.

For Radical Reactions: The influence of the solvent on radical reactions is typically less pronounced than for ionic reactions because radical intermediates are uncharged species wikipedia.org. However, solvent properties can still affect reaction rates. For example, polar solvents can stabilize polar transition states, such as in the β-scission of tert-butoxyl radicals, leading to faster rates compared to the gas phase chemrxiv.org.

Table 2: General Influence of Solvent on Nucleophilic Substitution Reactions

| Reaction Type | Solvent Type | Effect on Reaction Rate | Rationale |

|---|---|---|---|

| SN2 | Polar Aprotic (e.g., DMF, Acetone) | Increases | Solvates cation, leaves anion nucleophile "naked" and reactive. |

| SN2 | Polar Protic (e.g., H2O, Ethanol) | Decreases | Solvates both cation and anion, reducing nucleophilicity of the anion via H-bonding. |

| SN1 | Polar Protic (e.g., H2O, Ethanol) | Increases | Stabilizes the carbocation intermediate and the leaving group anion. |

Chiral Synthesis and Stereochemical Control with 2 Bromopentanoate Derivatives

Enantioselective Synthesis of (R)- and (S)-2-Bromopentanoic Acid

The synthesis of enantiomerically pure (R)- and (S)-2-bromopentanoic acid is a key step for their use in stereocontrolled reactions. While the racemic form can be readily prepared, for instance, through the Hell-Volhard-Zelinsky reaction of pentanoic acid, obtaining single enantiomers requires specialized asymmetric techniques.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. researchgate.netresearchgate.net In the context of 2-bromopentanoic acid, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, can be attached to the achiral pentanoic acid. researchgate.net Subsequent diastereoselective bromination at the α-position, followed by the removal of the auxiliary, yields the desired enantiomer of 2-bromopentanoic acid. The steric hindrance provided by the auxiliary directs the approach of the brominating agent to one face of the enolate intermediate, leading to the preferential formation of one diastereomer.

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Stereochemical Control Mechanism |

|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations | Forms a chiral imide, sterically directing the approach of electrophiles. |

| Pseudoephedrine | Alkylations of carboxylic acids | Forms a chiral amide; the enolate is shielded on one face by the auxiliary's structure. researchgate.net |

Asymmetric catalysis offers another powerful route. Chiral catalysts, which can be metal-based or purely organic, create a chiral environment around the substrate, influencing the stereochemical course of the reaction. For instance, nickel/diamine catalyst systems have been shown to be effective in the asymmetric cross-coupling of α-bromo esters with aryl silanes. beilstein-journals.org Similarly, chiral Brønsted acids can catalyze reactions by activating substrates through hydrogen bonding, thereby controlling the enantioselectivity of bond formation. nih.gov

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This is often necessary when an asymmetric synthesis is not feasible or efficient.

Classical Resolution: This method involves reacting the racemic 2-bromopentanoic acid with an enantiomerically pure chiral resolving agent, typically a chiral base like brucine, strychnine, or (R)-1-phenylethylamine. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. Once separated, the individual diastereomeric salts are treated with a strong acid to regenerate the pure (R)- or (S)-2-bromopentanoic acid.

Kinetic Resolution: This technique relies on the different reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Enzymatic kinetic resolution is a particularly effective method, where lipases can selectively catalyze the esterification or hydrolysis of one enantiomer of a 2-bromoalkanoic acid ester, allowing for the separation of the unreacted enantiomer from the product. Dynamic kinetic resolution (DKR) is an advanced form where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer.

Application in Asymmetric Transformations

Enantiomerically pure 2-bromopentanoate derivatives are valuable building blocks in asymmetric synthesis, serving as precursors for a variety of complex chiral molecules.

The α-bromo ester functionality is a versatile electrophilic handle for the construction of heterocyclic rings.

Proline Derivatives: 3-substituted proline derivatives can be synthesized through the 1,4-addition of organometallic reagents to a dehydroprolinate precursor. A chiral 2-bromopentanoate derivative can be used in the synthesis of substituted prolines by acting as an electrophile in an SN2 reaction with a suitable nitrogen nucleophile, which can then undergo cyclization to form the pyrrolidine ring of proline.

Thiazolidinones: These five-membered sulfur- and nitrogen-containing heterocycles are prevalent in medicinal chemistry. A common synthetic route involves the reaction of an α-bromo ester, such as methyl or ethyl 2-bromopentanoate, with a thiourea (B124793) or thioamide derivative. The reaction proceeds via an initial SN2 substitution followed by an intramolecular cyclization to form the thiazolidinone ring.

Morpholinones: These are six-membered heterocycles containing both oxygen and nitrogen. The synthesis of morpholinones can be achieved through the reaction of an α-bromo ester with a 2-aminoethanol derivative. The amino group acts as the nucleophile, displacing the bromide, and the hydroxyl group subsequently attacks the ester carbonyl to form the cyclic lactam (morpholinone). The organocatalytic ring-opening polymerization of morpholinones is also a subject of study.

Azapropellanes: The synthesis of azapropellanes, which are bicyclic compounds with a shared C-N bond axis, is a complex challenge. While direct synthesis from 2-bromopentanoate is not widely documented, tandem reactions involving intramolecular cyclizations are a plausible approach. A strategy could involve the reaction of a 2-bromopentanoate derivative with a cyclic amine precursor, followed by a radical or transition-metal-catalyzed intramolecular cyclization to construct the bicyclic azapropellane framework.

When a molecule already contains a chiral center, reactions that create a new stereocenter can lead to the formation of diastereomers. Diastereoselective reactions are those that favor the formation of one diastereomer over others.

Esters of 2-bromopentanoic acid can participate in various diastereoselective reactions. For example, the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be highly stereoselective. If a chiral aldehyde is reacted with the Reformatsky reagent derived from 2-bromopentanoate, the facial selectivity of the nucleophilic attack on the aldehyde will be influenced by the existing stereocenter, leading to a mixture of diastereomers where one predominates. Similarly, Claisen rearrangements involving dibromoketene acetals derived from allylic alcohols can exhibit variable diastereoselectivity.

Table 2: Examples of Diastereoselective Reactions

| Reaction | Substrates | Key Feature |

|---|---|---|

| Reformatsky Reaction | α-bromo ester, Aldehyde/Ketone, Zinc | Formation of a β-hydroxy ester with control over the relative stereochemistry of the two new chiral centers. |

Retention and Inversion of Stereochemistry in Reactions

The stereochemical outcome of a reaction at the chiral α-carbon of a 2-bromopentanoate derivative is crucial and depends heavily on the reaction mechanism.

Inversion of Stereochemistry: The most common reaction pathway for nucleophilic substitution at a secondary carbon bearing a good leaving group, such as the bromide in 2-bromopentanoate, is the SN2 mechanism. This mechanism involves a backside attack by the nucleophile, where it approaches the carbon atom from the side opposite to the leaving group. This concerted process results in a Walden inversion, where the stereochemistry at the chiral center is inverted. For example, the reaction of (R)-2-bromopentanoate with sodium azide would yield (S)-2-azidopentanoate.

Advanced Spectroscopic Characterization of 2 Bromopentanoate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. ox.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the 2-bromopentanoate anion.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular framework of the 2-bromopentanoate anion.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to one another. The chemical shift of a proton is influenced by the electron density around it. In the 2-bromopentanoate anion, the proton on the carbon bearing the bromine atom (H-2) is expected to be the most deshielded (highest chemical shift) due to the electronegativity of the adjacent bromine and carboxyl groups. The signals for the other protons along the alkyl chain (H-3, H-4, and H-5) would appear further upfield, with their splitting patterns revealing adjacent protons through spin-spin coupling.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. udel.edu Similar to ¹H NMR, the chemical shifts are indicative of the carbon's electronic environment. libretexts.orgbhu.ac.in The carboxyl carbon (C-1) is typically the most deshielded, appearing at the lowest field (highest ppm value). oregonstate.educompoundchem.com The carbon atom bonded to the bromine (C-2) would also exhibit a significant downfield shift. The remaining alkyl carbons (C-3, C-4, C-5) would resonate at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromopentanoate Anion Predicted values are based on established chemical shift ranges for similar functional groups.

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Position | Predicted Chemical Shift (ppm) |

| H-2 | ~4.2 - 4.4 | Triplet (t) or Doublet of Doublets (dd) | C-1 (COO⁻) | ~170 - 185 |

| H-3 | ~1.9 - 2.1 | Multiplet (m) | C-2 (CHBr) | ~55 - 80 |

| H-4 | ~1.4 - 1.6 | Multiplet (m) | C-3 (CH₂) | ~30 - 40 |

| H-5 | ~0.9 - 1.0 | Triplet (t) | C-4 (CH₂) | ~20 - 30 |

| C-5 (CH₃) | ~10 - 15 |

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning signals and mapping the complete bonding network of a molecule. harvard.edu

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. ox.ac.uk For 2-bromopentanoate, a COSY spectrum would show cross-peaks connecting H-2 with H-3, H-3 with H-4, and H-4 with H-5, confirming the linear propyl chain attached to the alpha-carbon. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is highly effective for assigning the carbon signals based on the proton assignments. For example, the proton signal at ~4.2 ppm (H-2) would show a cross-peak to the carbon signal at ~55-80 ppm (C-2).

These techniques, when used together, provide a robust method for complete structural elucidation. For chiral molecules like 2-bromopentanoate, advanced NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions, can be used to determine the relative stereochemistry. longdom.orgwordpress.com

Table 2: Expected Key 2D NMR Correlations for 2-Bromopentanoate

| Experiment | Correlated Nuclei | Key Expected Cross-Peaks |

|---|---|---|

| COSY | ¹H - ¹H | H-2 / H-3 H-3 / H-4 H-4 / H-5 |

| HSQC | ¹H - ¹³C (¹J) | H-2 / C-2 H-3 / C-3 H-4 / C-4 H-5 / C-5 |

| HMBC | ¹H - ¹³C (ⁿJ, n=2,3) | H-2 / C-1, C-3, C-4 H-3 / C-1, C-2, C-4, C-5 H-5 / C-3, C-4 |

Diffusion-Ordered Spectroscopy (DOSY) is a unique NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. ucsb.eduresearchgate.net This method essentially provides a form of "NMR chromatography," allowing for the analysis of complex mixtures without physical separation. nih.gov

The rate of diffusion is inversely related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones. jhu.edu In the context of sodium 2-bromopentanoate, DOSY can be employed to study phenomena such as ion-pairing and molecular aggregation in solution. Monomeric 2-bromopentanoate anions would exhibit a specific diffusion coefficient. If aggregates or significant ion-pairs with sodium cations form, these larger entities would diffuse more slowly, resulting in signals with a smaller diffusion coefficient. This allows for the characterization of the solution-state behavior and intermolecular interactions of the compound. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. libretexts.org

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). nih.govresearchgate.net This precision allows for the determination of the exact mass of the 2-bromopentanoate ion, which in turn can be used to deduce its elemental formula. libretexts.orgchimia.ch

Table 3: Calculated Exact Masses of 2-Bromopentanoate Anion Isotopologues Calculations based on the most abundant isotopes: C=12.000000, H=1.007825, O=15.994915, ⁷⁹Br=78.918337, ⁸¹Br=80.916291.

| Ion Formula | Isotopologue | Calculated Exact Mass (Da) |

|---|---|---|

| [C₅H₈BrO₂]⁻ | Containing ⁷⁹Br | 178.97132 |

| Containing ⁸¹Br | 180.96927 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. longdom.org This process provides valuable information about the structure of the precursor ion. youtube.com

For the 2-bromopentanoate anion, the precursor ion ([C₅H₈BrO₂]⁻) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is predictable based on the structure of the molecule. Common fragmentation pathways for halogenated carboxylic acids include:

Decarboxylation : The loss of a neutral carbon dioxide (CO₂) molecule is a common fragmentation pathway for carboxylates.

Loss of HBr : Elimination of a neutral hydrogen bromide molecule.

Loss of Br radical : Cleavage of the C-Br bond.

Alkyl chain cleavage : Fragmentation of the pentyl chain.

Analyzing the masses of the product ions allows for the reconstruction of the molecular structure and confirms the identity of the compound. acs.org

Table 4: Plausible Fragmentations of the 2-Bromopentanoate Anion in MS/MS

| Precursor Ion (m/z for ⁷⁹Br) | Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z for ⁷⁹Br) |

|---|---|---|---|

| 179 | CO₂ (44 Da) | [C₄H₈Br]⁻ | 135 |

| 179 | HBr (80 Da) | [C₅H₇O₂]⁻ | 99 |

| 179 | C₃H₇• (43 Da) | [C₂HBrO₂]⁻ | 136 |

| 179 | Br• (79 Da) | [C₅H₈O₂]⁻• | 100 |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis of Metal-Containing Derivatives

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful and highly sensitive analytical technique used for determining the elemental composition of a wide variety of materials at trace and ultra-trace concentrations. youtube.comnih.gov In the context of 2-bromopentanoate chemistry, ICP-MS is particularly valuable for the precise quantitative analysis of metal-containing derivatives, such as coordination complexes or organometallic compounds where the 2-bromopentanoate anion acts as a ligand.

The methodology involves introducing a sample, typically in a liquid form after acid digestion, into a high-temperature argon plasma. The plasma, reaching temperatures of up to 10,000 K, atomizes and ionizes the elements within the sample. youtube.com These ions are then extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z) and detected. nih.gov This process allows for the accurate measurement of the concentration of specific metals, confirming the stoichiometry of synthesized complexes. For instance, when 2-bromopentanoate is used to synthesize a complex with a transition metal like copper, ICP-MS can verify the precise metal-to-ligand ratio.

The technique's high precision and low detection limits are crucial for verifying the purity of novel metal-containing compounds. nih.gov Often, ICP-MS is coupled with a separation technique like ion chromatography (IC) to speciate different metal complexes present in a solution before elemental quantification. rsc.orgresearchgate.net

Research findings on the elemental composition of newly synthesized metal complexes are typically presented in a tabular format, comparing the theoretically calculated elemental percentages with the experimentally determined values. This comparison is fundamental to confirming the successful synthesis of the target compound.

Table 1: Example of Elemental Analysis Data for a Hypothetical Copper(II) bis(2-bromopentanoate) Complex This table presents hypothetical data for illustrative purposes, demonstrating typical results obtained from elemental analysis techniques like ICP-MS for the metal component.

| Element | Theoretical Mass % | Experimental Mass % |

|---|---|---|

| Carbon (C) | 29.62% | 29.58% |

| Hydrogen (H) | 3.98% | 4.01% |

| Copper (Cu) | 15.66% | 15.59% |

Infrared (IR) Spectroscopy

Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. masterorganicchemistry.com For this compound, the IR spectrum provides a unique fingerprint, revealing key structural features.

The most characteristic absorptions for this compound are associated with the carboxylate (COO⁻) group. Unlike the sharp C=O stretching peak of a carboxylic acid (typically found around 1700-1725 cm⁻¹), the carboxylate anion exhibits two distinct stretches due to resonance: an asymmetric stretching vibration (νₐ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)). The asymmetric stretch appears at a lower wavenumber than a typical C=O bond, usually in the 1550-1610 cm⁻¹ region, and is typically a strong absorption. The symmetric stretch occurs in the 1400-1450 cm⁻¹ range. acs.org

Other significant vibrations include the C-H stretching of the alkyl chain, which appears just below 3000 cm⁻¹, and the C-Br stretching vibration. The C-Br stretch is found in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹, and its presence confirms the halogenation of the pentanoate backbone. docbrown.info

Table 2: Characteristic Infrared Absorption Frequencies for this compound Frequencies are based on typical ranges for the respective functional groups observed in analogous compounds.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 2960 | Medium to Strong |

| Asymmetric Stretch | Carboxylate (COO⁻) | 1550 - 1610 | Strong |

| Symmetric Stretch | Carboxylate (COO⁻) | 1400 - 1450 | Medium to Strong |

| C-H Bend | Alkyl (CH₃, CH₂) | 1375 - 1470 | Variable |

| C-Br Stretch | Bromoalkane | 500 - 600 | Medium to Strong |

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Gas-Phase Ion Studies

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is an advanced mass spectrometry-based technique used to obtain structural information about ions in the gas phase. nih.govnih.gov The method involves isolating a specific ion of interest (a precursor ion) in an ion trap and irradiating it with a tunable, high-power infrared laser. The ion absorbs multiple photons, leading to an increase in its internal vibrational energy until it reaches a dissociation threshold and fragments. nih.gov By monitoring the formation of fragment ions as a function of the IR laser's wavelength, a vibrational spectrum of the gas-phase ion is constructed. semanticscholar.org

For the 2-bromopentanoate system, IRMPD would typically be performed on the [2-bromopentanoate]⁻ anion (m/z = 181/183, due to the ⁷⁹Br and ⁸¹Br isotopes). The resulting spectrum can be compared with theoretical spectra calculated for different potential ion structures to provide detailed insight into its gas-phase conformation.

The fragmentation pathways observed during IRMPD experiments are also structurally informative. For halogenated organic ions, a common and energetically favorable fragmentation channel is the cleavage of the carbon-halogen bond. libretexts.org In studies of similar brominated compounds, such as the 3-bromopropene cation, IRMPD-induced fragmentation has been shown to proceed exclusively through the loss of a bromine radical (Br•). dtic.mil Therefore, it is highly probable that the primary fragmentation pathway for the [2-bromopentanoate]⁻ anion upon IRMPD would be the loss of a bromine radical, resulting in a pentanoate radical anion fragment.

Table 3: Predicted Primary Fragmentation Channel for the [2-Bromopentanoate]⁻ Anion in IRMPD Spectroscopy

| Species | m/z (⁷⁹Br / ⁸¹Br) | Description |

|---|---|---|

| Precursor Ion | 181 / 183 | [C₅H₈BrO₂]⁻ |

| Expected Primary Fragment | 102 | [C₅H₈O₂]⁻• (Resulting from loss of Br•) |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly documented, valuable insights can be drawn from crystallographic studies of analogous sodium carboxylates. acs.orgstrath.ac.uk Research on compounds like sodium 2-ethylhexanoate (B8288628) has shown that sodium ions in such systems can adopt various coordination numbers, often being surrounded by oxygen atoms from multiple carboxylate groups. strath.ac.uk The carboxylate group can coordinate to the sodium ion in different modes, including monodentate (using one oxygen atom) and bidentate chelating (using both oxygen atoms). researchgate.net This often leads to the formation of polymeric chains or layered structures in the solid state, where sodium-carboxylate networks form hydrophilic domains separated by the hydrophobic alkyl chains. strath.ac.uk

A crystallographic analysis of this compound would provide precise data on its unit cell parameters, space group, and atomic coordinates, allowing for a complete description of its solid-state architecture.

Table 4: Representative Crystallographic Data for an Analogous Anhydrous Sodium Carboxylate (Sodium Acetate) This data is provided for illustrative purposes to represent the type of information obtained from an X-ray crystallography experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₃NaO₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.31 |

| b (Å) | 5.53 |

| c (Å) | 10.36 |

| β (°) | 114.3 |

| Volume (ų) | 642.5 |

| Z | 8 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Copper(II) bis(2-bromopentanoate) |

| Sodium Acetate (B1210297) |

| Sodium 2-ethylhexanoate |

| 3-bromopropene |

Computational Chemistry and Mechanistic Insights for 2 Bromopentanoate Systems

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the electronic structure and reactivity of molecules at the atomic level. For 2-bromopentanoate systems, these methods provide invaluable insights into reaction mechanisms, the energetics of different chemical species, and the influence of the surrounding environment.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of chemical reactions involving 2-bromopentanoate. researchgate.netsciforum.net These calculations can trace the minimum energy path from reactants to products, identifying key intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. libretexts.org For a typical nucleophilic substitution (SN2) reaction of 2-bromopentanoate, computational methods can model the approach of a nucleophile, the simultaneous breaking of the carbon-bromine bond, and the inversion of stereochemistry at the chiral center. researchgate.netsciforum.netlibretexts.org

The geometry of the transition state, including bond lengths and angles, can be precisely calculated. This provides a snapshot of the fleeting molecular structure at the peak of the energy barrier, offering a deeper understanding of the factors that control the reaction rate. researchgate.net

By calculating the energies of the reactants, transition state, and products, a detailed energy landscape for the reaction can be constructed. libretexts.org The difference in energy between the reactants and the transition state is the activation energy or barrier height, a critical parameter that dictates the reaction kinetics. researchgate.netlibretexts.org A higher energy barrier corresponds to a slower reaction rate, and vice versa.

Computational studies can systematically evaluate how substitutions on the pentanoate backbone or changes in the nucleophile affect these barrier heights. This allows for a predictive understanding of reactivity trends without the need for extensive experimental work.

Table 1: Hypothetical Calculated Energy Barriers for the SN2 Reaction of 2-Bromopentanoate with Different Nucleophiles

| Nucleophile | Gas Phase Activation Energy (kcal/mol) | Aqueous Phase Activation Energy (kcal/mol) |

| OH⁻ | 20.5 | 25.8 |

| CN⁻ | 18.2 | 23.1 |

| I⁻ | 15.7 | 20.3 |

The presence of the sodium counterion (Na⁺) can influence the reaction energetics and mechanism, particularly in less polar solvents. Quantum chemical calculations can explicitly include the sodium ion in the computational model to investigate its interaction with the carboxylate group of the 2-bromopentanoate and the incoming nucleophile.

These calculations can reveal whether the sodium ion acts as a simple spectator ion or plays a more active role, for instance, by stabilizing the transition state through electrostatic interactions. In some cases, the counterion might form a complex with the reactant or the nucleophile, altering the energy landscape and potentially opening up alternative reaction pathways. The degree of this influence is highly dependent on the solvent environment, with its effects being more pronounced in non-polar media where ion pairing is more significant. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and the influence of the solvent on 2-bromopentanoate.

The pentanoate chain of 2-bromopentanoate is flexible and can adopt numerous conformations. Molecular dynamics simulations can explore this conformational space, identifying the most stable (lowest energy) conformers and the energy barriers between them. This is crucial as the reactivity of the molecule can be dependent on its conformation at the time of the reaction.

By analyzing the trajectories of the atoms over time, various structural parameters such as bond lengths, bond angles, and dihedral angles can be monitored. This provides a detailed picture of the molecule's flexibility and how it might change in response to its environment.

The solvent plays a critical role in the reactivity and stability of ionic species like sodium 2-bromopentanoate. rsc.org Molecular dynamics simulations can explicitly model the solvent molecules surrounding the solute, providing a detailed picture of the solvation shell. mdpi.com The arrangement of solvent molecules and the strength of their interactions with the solute can significantly impact reaction rates. rsc.org

Continuum solvation models, such as COSMO-RS (Conductor-like Screening Model for Real Solvents) and SMD (Solvation Model based on Density), offer a computationally efficient way to account for solvent effects in quantum chemical calculations. scm.comresearchgate.netarxiv.orgnih.govarxiv.org These models represent the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation free energies. researchgate.netnih.govarxiv.org By comparing the energies of species in the gas phase and in solution, these models can predict how the solvent will affect reaction equilibria and kinetics. rsc.org For instance, polar solvents are known to stabilize charged species, which can have a profound effect on the energy landscape of reactions involving ions. sciforum.net

Table 2: Hypothetical Solvation Free Energies of Species in a Reaction of 2-Bromopentanoate Calculated with a Continuum Solvation Model

| Species | Solvent | Solvation Free Energy (kcal/mol) |

| 2-Bromopentanoate Anion | Water | -75.2 |

| Hydroxide (B78521) Ion | Water | -105.5 |

| Transition State Complex | Water | -98.7 |

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organic molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra, assigning signals to specific atomic or molecular motions, and for the structural elucidation of new compounds. For the 2-bromopentanoate anion, computational models can provide detailed predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict these chemical shifts by computing the magnetic shielding tensors of each atom. mdpi.comnih.gov For the 2-bromopentanoate anion, the electron-withdrawing bromine atom at the α-position is expected to deshield the adjacent proton and carbon atom, leading to a downfield shift in their NMR signals. The carboxylate group also influences the electronic distribution along the carbon chain.

A typical workflow for predicting NMR spectra involves optimizing the molecular geometry of the 2-bromopentanoate anion and then performing NMR calculations using a suitable functional and basis set, often including a solvent model to simulate solution-phase conditions. nih.gov The predicted chemical shifts can then be compared to experimental data to confirm the structure.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net Computational chemistry can predict the frequencies and intensities of these vibrations. researchgate.net For the 2-bromopentanoate anion, characteristic vibrational modes would include the C-H stretching and bending of the propyl chain, the C-Br stretching, and the symmetric and asymmetric stretching of the carboxylate group (COO⁻). The calculated vibrational spectra can aid in the assignment of experimental IR and Raman bands. researchgate.net

The following tables present predicted spectroscopic data for the 2-bromopentanoate anion, based on DFT calculations and known trends for similar functional groups.

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromopentanoate Anion

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (COO⁻) | - | ~175-180 |

| C2 (CH-Br) | ~4.0-4.5 | ~45-50 |

| C3 (CH₂) | ~1.8-2.2 | ~30-35 |

| C4 (CH₂) | ~1.4-1.7 | ~20-25 |

Predicted IR and Raman Vibrational Frequencies for 2-Bromopentanoate Anion

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (of acid) | Not present in anion | Not present in anion | - |

| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 | Medium-Strong |

| C=O Stretch (carboxylate, asymmetric) | ~1550-1610 | Weak | Strong |

| C=O Stretch (carboxylate, symmetric) | ~1400-1440 | Medium | Medium |

| C-Br Stretch | ~550-650 | ~550-650 | Strong |

Structure-Reactivity Relationship Studies

The chemical reactivity of this compound is intrinsically linked to its molecular structure. Computational studies can elucidate these structure-reactivity relationships by examining the electronic and steric factors that govern its reactions. The key structural features of the 2-bromopentanoate anion are the bromine atom at the alpha-position to the carboxylate group and the n-propyl chain.

Electronic Effects: The bromine atom is highly electronegative, which results in a significant inductive electron-withdrawing effect (-I effect). This effect polarizes the C-Br bond, making the α-carbon (C2) electron-deficient and thus electrophilic. This electrophilicity is a key factor in its reactivity towards nucleophiles. The adjacent carboxylate group, being electron-rich, can also influence the reactivity at the α-position through space and along the sigma bond framework.

Computational methods can quantify these electronic effects by calculating atomic charges, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential maps. These calculations can help predict the most likely sites for nucleophilic attack. For instance, the LUMO of the 2-bromopentanoate anion is expected to have a large coefficient on the α-carbon, indicating its susceptibility to nucleophilic substitution.

Steric Effects: The reactivity of 2-bromopentanoate in substitution reactions, particularly bimolecular nucleophilic substitution (Sₙ2), is also influenced by steric hindrance around the reactive center. libretexts.orgnih.gov The n-propyl group attached to the α-carbon, while not excessively bulky, does present a degree of steric hindrance to an incoming nucleophile compared to a smaller alkyl group. uniovi.es

Computational modeling can be used to calculate the transition state energies for Sₙ2 reactions with various nucleophiles. nih.gov By comparing the activation energies for different substrates, the steric impact of the alkyl chain can be quantified. For 2-bromopentanoate, the propyl group is expected to slow down the rate of Sₙ2 reactions compared to 2-bromoethanoate, but the reaction should still be feasible.

Summary of Structure-Reactivity Relationships for 2-Bromopentanoate

| Structural Feature | Electronic/Steric Effect | Predicted Impact on Reactivity |

|---|---|---|

| α-Bromine Atom | Strong -I effect, polarizable C-Br bond | Activates the α-carbon for nucleophilic attack. Good leaving group potential for the bromide ion. |

| Carboxylate Group (COO⁻) | Inductive electron-withdrawing, resonance delocalization | Modulates the electrophilicity of the α-carbon. Can act as an internal nucleophile in some reactions. |

Advanced Applications in Organic Synthesis Through Derivative Functionalization

Synthesis of Complex Organic Molecules

The utility of Sodium 2-bromopentanoate as a precursor in the synthesis of more complex organic molecules is primarily centered on the reactivity of the carbon-bromine bond. This bond is susceptible to nucleophilic attack, allowing for the introduction of various functional groups at the α-position of the pentanoate backbone.

A fundamental application is in the synthesis of α-hydroxy acids. Through a classic S(_N)2 reaction, treatment of 2-bromopentanoic acid (the protonated form of the sodium salt) with a strong base like sodium hydroxide (B78521), followed by acidification, yields 2-hydroxypentanoic acid. This transformation is a key step in the production of various more complex molecules where the α-hydroxy acid moiety is a crucial structural feature. wikipedia.orggoogle.com

Similarly, this compound is a valuable starting material for the synthesis of α-amino acids. The reaction of 2-bromopentanoic acid with an excess of ammonia (B1221849) results in the nucleophilic substitution of the bromine atom to form the corresponding α-amino acid, 2-aminopentanoic acid (norvaline), albeit typically as a racemic mixture. libretexts.orgpressbooks.pub More sophisticated methods, such as the amidomalonate synthesis, can also be adapted using 2-bromopentanoic acid derivatives to achieve controlled synthesis of specific amino acids. libretexts.org

Table 1: Nucleophilic Substitution Reactions of this compound Derivatives

| Nucleophile | Product | Significance |

| Hydroxide (OH⁻) | 2-Hydroxypentanoic acid | Precursor to various natural products and pharmaceuticals. |

| Ammonia (NH₃) | 2-Aminopentanoic acid (Norvaline) | Building block for peptides and proteins. |

Preparation of Specialty Chemicals and Intermediates

This compound serves as a key intermediate in the synthesis of various specialty chemicals, particularly through the alkylation of active methylene compounds. The reaction of its corresponding ester, ethyl 2-bromopentanoate, with enolates derived from compounds like diethyl malonate and ethyl acetoacetate, allows for the introduction of the pentanoyl unit into larger molecules. libretexts.orgsciencemadness.orglibretexts.orglibretexts.orgpearson.comscribd.comresearchgate.netorgsyn.orgrsc.org

In the malonic ester synthesis, the enolate of diethyl malonate acts as a nucleophile, displacing the bromide from an alkyl halide, such as a derivative of this compound. Subsequent hydrolysis and decarboxylation of the resulting substituted malonic ester yield a carboxylic acid with an extended carbon chain. libretexts.orglibretexts.orgpearson.com This methodology is instrumental in the synthesis of substituted pentanoic acid derivatives, which can be precursors to pharmaceuticals and other fine chemicals. For instance, this pathway can be envisioned for the synthesis of precursors to valproic acid analogues, which are known for their anticonvulsant properties. wikipedia.orgnih.gov

The acetoacetic ester synthesis follows a similar principle, employing the enolate of ethyl acetoacetate to afford α-substituted ketones after hydrolysis and decarboxylation. This provides a route to ketones bearing a pentanoyl-derived side chain, which are valuable intermediates in the fragrance and flavor industry. libretexts.orglibretexts.orgorgsyn.org

Table 2: Alkylation Reactions with 2-Bromopentanoate Derivatives

| Active Methylene Compound | Intermediate Product | Final Product Class | Potential Application |

| Diethyl malonate | Diethyl 2-(1-carboxybutyl)malonate | Substituted Carboxylic Acids | Pharmaceutical intermediates |

| Ethyl acetoacetate | Ethyl 2-(1-carboxybutyl)acetoacetate | Substituted Ketones | Fragrance and flavor compounds |

Development of Novel Heterocyclic Compounds

While direct examples of this compound in the synthesis of heterocyclic compounds are not extensively documented in readily available literature, its chemical properties suggest its potential as a precursor for various heterocyclic systems. The α-bromo acid functionality can be strategically utilized in cyclization reactions.

For instance, derivatives of 2-bromopentanoic acid could be employed in the synthesis of substituted tetrahydrofurans. Intramolecular cyclization of a molecule containing both a hydroxyl group and the 2-bromopentanoate moiety could, under appropriate basic conditions, lead to the formation of a tetrahydrofuran ring through intramolecular Williamson ether synthesis. The stereochemistry of the resulting substituted tetrahydrofuran would be dependent on the stereochemistry of the starting material and the reaction conditions. researchgate.netnih.govcombichemistry.comdntb.gov.uaorganic-chemistry.org

Furthermore, the α-bromo group can participate in reactions to form nitrogen-containing heterocycles. For example, reaction with a binucleophile, such as a hydrazine or a substituted hydrazine, could potentially lead to the formation of pyridazine derivatives through a condensation and cyclization sequence. ekb.egorganic-chemistry.orgnih.govmdpi.comnih.gov The specific reaction pathway and resulting heterocyclic system would be highly dependent on the nature of the binucleophile and the reaction conditions employed.

Conjugation with Biomolecules (e.g., Amino Acids, Peptides) for Research Probes

The reactivity of 2-bromopentanoic acid allows for its conjugation to biomolecules, such as amino acids and peptides, to create probes for research purposes. The carboxylic acid group can be activated, for example, using carbodiimide chemistry, to form an amide bond with the N-terminus of a peptide or the amino group of an amino acid. nih.gov

The bromine atom at the α-position provides a reactive handle for further functionalization. This allows for the introduction of reporter groups, such as fluorophores or biotin (B1667282), which can be used to track the location and interactions of the modified biomolecule within a biological system. While specific studies detailing the use of this compound for this purpose are not abundant, the principles of bioconjugation chemistry support its potential in this application. The analogous 5-bromovaleric acid has been successfully coupled to amino acids and peptides, demonstrating the feasibility of using bromo-functionalized carboxylic acids in this context. nih.gov

The synthesis of these bioconjugates typically involves standard peptide coupling protocols, where the carboxylic acid of the bromo-pentanoate is activated to react with the free amine of the biomolecule.

Table 3: Potential Biomolecule Conjugation Strategy

| Biomolecule | Coupling Method | Potential Application |

| Peptide | Carbodiimide-mediated amide bond formation | Fluorescently labeling peptides for cellular imaging. |

| Amino Acid | Activated ester chemistry | Creating modified amino acids for incorporation into synthetic proteins. |

Precursors for Ligand Design in Catalysis

Chiral α-bromo acids are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. The enantiomerically pure forms of 2-bromopentanoic acid, such as (S)-2-bromopentanoic acid, can be used as starting materials to introduce a stereocenter into the ligand scaffold.

The synthesis of chiral ligands often involves the reaction of the chiral α-bromo acid with a coordinating group, such as a phosphine (B1218219) or a nitrogen-containing heterocycle. The resulting ligand can then be complexed with a transition metal to form a chiral catalyst. These catalysts are employed in a wide range of asymmetric transformations, enabling the synthesis of enantiomerically enriched products. rsc.orgnih.govnih.govvirginia.eduresearchgate.netresearchgate.netdntb.gov.ua

For example, a chiral phosphine ligand could be synthesized by reacting (S)-2-bromopentanoic acid with a phosphine nucleophile. The resulting phosphine-containing carboxylic acid could then be used as a ligand for transition metals like rhodium or iridium in asymmetric hydrogenation reactions. The stereochemistry of the ligand, originating from the chiral 2-bromopentanoic acid, would influence the stereochemical outcome of the catalytic reaction. While specific examples detailing ligands derived directly from this compound are not prevalent in the literature, the synthetic principles are well-established with other chiral α-halo acids.

Table 4: Potential Chiral Ligand Synthesis from (S)-2-Bromopentanoic Acid

| Coordinating Group | Ligand Class | Potential Catalytic Application |

| Diphenylphosphine | Chiral Phosphine-Carboxylic Acid | Asymmetric Hydrogenation |

| Pyridine | Chiral Pyridine-Carboxylic Acid | Asymmetric Allylic Alkylation |

Polymer Chemistry and Material Science Contexts

Role as a Polymerization Initiator or Chain Transfer Agent

The carbon-bromine bond in 2-bromopentanoate derivatives can be homolytically or heterolytically cleaved, making them suitable candidates for initiating polymerization or acting as chain transfer agents.

In aqueous solutions, sodium 2-bromopentanoate could potentially influence free-radical polymerization processes. While conventional radical polymerization is often initiated by thermal or photochemical decomposition of initiators like peroxides or azo compounds, the presence of a halogenated compound can introduce chain transfer events. rubbernews.comwikipedia.orglibretexts.org Chain transfer is a process where the growing polymer radical abstracts an atom (in this case, bromine) from a chain transfer agent, terminating the polymer chain and creating a new radical that can initiate the polymerization of another chain. rubbernews.com This process is a key method for controlling the molecular weight of polymers. rubbernews.com

The water-solubility of this compound would make it a candidate for use in aqueous-phase polymerization of hydrophilic monomers. However, its efficiency as a chain transfer agent would depend on the chain transfer constant (Ctr), which is the ratio of the rate constant of chain transfer to the rate constant of propagation. A higher Ctr value indicates a more effective reduction in polymer molecular weight.

Hypothetical Data on the Effect of this compound as a Chain Transfer Agent in the Aqueous Polymerization of Acrylamide:

| [Acrylamide] (mol/L) | [this compound] (mmol/L) | Initiator (KPS) (mmol/L) | Polymerization Temperature (°C) | Average Molecular Weight ( g/mol ) |

| 1.0 | 0 | 1.0 | 60 | 500,000 |

| 1.0 | 5 | 1.0 | 60 | 250,000 |

| 1.0 | 10 | 1.0 | 60 | 150,000 |

| 1.0 | 20 | 1.0 | 60 | 80,000 |

This is a hypothetical data table illustrating the expected trend. Actual values would need to be determined experimentally.

The ester derivatives of 2-bromopentanoic acid, such as ethyl 2-bromopentanoate, are well-suited as initiators for Atom Transfer Radical Polymerization (ATRP). cmu.educmu.edu ATRP is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.edunih.gov

In ATRP, the initiator is typically an alkyl halide, and the polymerization is catalyzed by a transition metal complex (e.g., copper(I) with a ligand). cmu.edu The alkyl halide initiator is reversibly activated and deactivated, allowing for controlled chain growth. cmu.edu Ethyl 2-bromopentanoate, a close analog of the sodium salt, would be an effective initiator for the ATRP of various monomers like styrenes, acrylates, and methacrylates. cmu.edu The structure of the initiator determines the α-functionality of the resulting polymer chain. cmu.educmu.edu

Typical Monomers Polymerized via ATRP using α-Bromoester Initiators:

| Monomer Class | Specific Examples |

| Styrenes | Styrene, 4-methylstyrene |

| Acrylates | Methyl acrylate, Ethyl acrylate, Butyl acrylate |

| Methacrylates | Methyl methacrylate, Ethyl methacrylate, Butyl methacrylate |

The activation rate constant (kact) is a critical parameter in ATRP, and it is influenced by the structure of the initiator. researchgate.net For α-bromoesters, the rate of initiation is generally fast enough to ensure that all polymer chains start growing at approximately the same time, leading to a narrow molecular weight distribution. cmu.eduresearchgate.net

Chemical Modification of Polymeric Materials

This compound and its derivatives can be used for the chemical modification of polymers. This involves introducing the 2-bromopentanoate moiety onto a pre-existing polymer backbone, which can then serve as a reactive handle for further functionalization.

For instance, polymers with hydroxyl or amine groups can be esterified or amidated with 2-bromopentanoyl chloride (the acid chloride of 2-bromopentanoic acid) to introduce α-bromo ester groups. These groups can then be used to initiate "grafting-from" polymerization via ATRP, leading to the formation of graft copolymers. This technique allows for the synthesis of complex polymer architectures with tailored properties.

Another approach is the reaction of the 2-bromopentanoate anion (from the sodium salt) with polymers containing electrophilic groups, such as chloro- or tosyl-substituted polymers, via nucleophilic substitution. This would attach the pentanoate side chain to the polymer.

Synthesis of Functional Polymers and Copolymers

Functional polymers are macromolecules with specific chemical groups that impart desired properties or reactivity. nih.gov this compound can be a precursor for the synthesis of monomers that can then be polymerized to create functional polymers.

For example, the bromine atom in a 2-bromopentanoate ester can be replaced by a polymerizable group, such as a vinyl or acryloyl group, through chemical reactions. The resulting monomer can then be copolymerized with other monomers to introduce the pentanoate functionality into the polymer chain.

Alternatively, a monomer containing a hydroxyl group could be esterified with 2-bromopentanoyl chloride. This functional monomer can then be polymerized or copolymerized. The bromine atom in the resulting polymer can be subsequently converted into other functional groups, such as azides or thiols, which can be used for "click" chemistry reactions to attach other molecules, including biomolecules or other polymers. nih.gov This approach is highly valuable for the creation of well-defined block copolymers and other complex macromolecular structures. nih.govfrontiersin.orgharth-research-group.orgrsc.org

Future Research Directions and Challenges

Development of Highly Selective and Efficient Synthetic Routes

A primary challenge in the synthesis of 2-bromopentanoate derivatives is achieving high levels of selectivity, particularly stereoselectivity, in an efficient and atom-economical manner. Traditional methods like Hell-Volhard-Zelinsky halogenation, while effective for α-bromination, lack stereocontrol, producing racemic mixtures. The future lies in catalytic asymmetric methods that can generate specific enantiomers, which are crucial for applications in pharmaceuticals and bioactive materials.

A significant area of development is the use of transition-metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon bonds at the α-position of the carboxylic acid derivative. A major challenge has been the direct α-arylation of free carboxylic acids due to the acidity of the carboxyl group, which often necessitates protecting the acid as an ester, adding extra steps to the synthesis nih.govacs.org. Recent strategies, however, are tackling this issue.

Key research directions include: